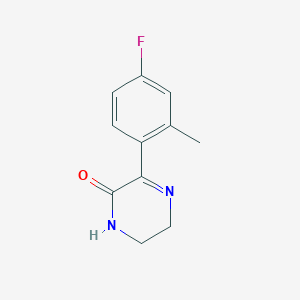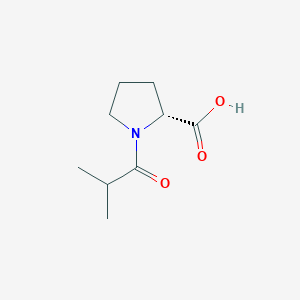
Isobutyryl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl-D-proline is a derivative of the amino acid proline, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the proline ring. This compound has the molecular formula C9H15NO3 and is known for its unique structural properties that make it a valuable component in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyryl-D-proline typically involves the protection of the amino group of D-proline, followed by the introduction of the isobutyryl group. One common method involves the use of isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of D-proline, followed by its acylation with isobutyryl chloride. The process is optimized to ensure high yield and purity, often involving recrystallization steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isobutyryl group to an alcohol.
Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Isobutyryl-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function, particularly in the formation of proline-rich peptides.
Medicine: Research explores its potential in drug development, especially in designing proline-based inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyryl-D-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The isobutyryl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For instance, it may act as an inhibitor or modulator of enzyme activity, impacting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Leucine: 2-amino-4-methyl-pentanoic acid
Isoleucine: 2-amino-3-methyl-pentanoic acid
Valine: 2-amino-3-methyl-butanoic acid
Uniqueness
Isobutyryl-D-proline is unique due to its specific structural features, such as the presence of the isobutyryl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
WKQUFVTUGGLNNO-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C(=O)N1CCC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


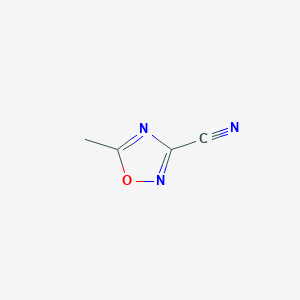
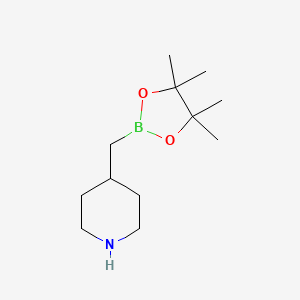
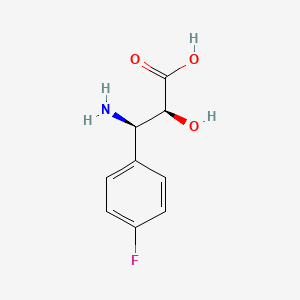
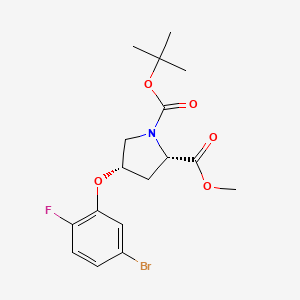
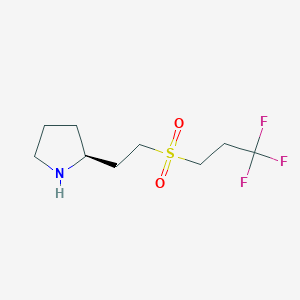
![(R)-1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-amine](/img/structure/B12978323.png)
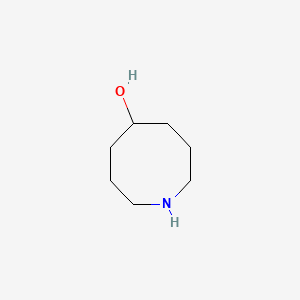
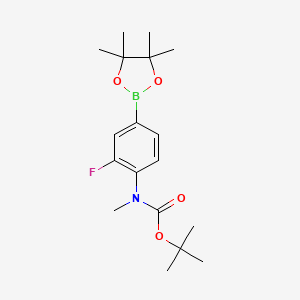
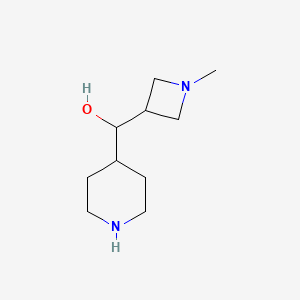
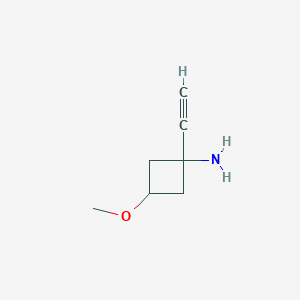
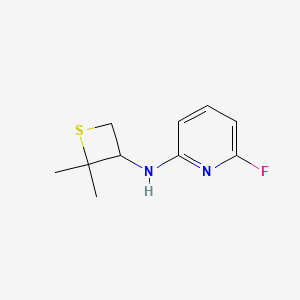
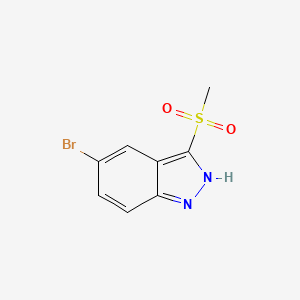
![3-((2-Methylthiazolo[5,4-d]pyrimidin-7-yl)thio)propanoic acid](/img/structure/B12978379.png)
